3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
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Overview
Description
3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, an oxane ring, and a methylsulfanylphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-methylsulfanylbenzaldehyde with pyrrolidine and oxane derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylsulfanylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
- 3-(4-Methylsulfanylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide
Uniqueness
Compared to similar compounds, 3-[4-(methylsulfanyl)phenyl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide stands out due to its specific structural features, such as the length of the carbon chain in the amide group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-24-18-5-2-15(3-6-18)4-7-19(22)20-16-8-11-21(14-16)17-9-12-23-13-10-17/h2-3,5-6,16-17H,4,7-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYHPQUDBGFNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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